7-Acetamidoclonazepam
Description
Key Nomenclatural and Structural Features:
The acetamido group at position 7 distinguishes it from its parent compound, clonazepam, which features a nitro group at this position. This structural modification arises during hepatic metabolism and significantly alters its pharmacological profile.
Historical Context and Discovery
The discovery of this compound is intertwined with mid-20th-century research into benzodiazepine metabolism. Clonazepam, first synthesized in 1960 and approved for clinical use in 1975, was initially studied for its anticonvulsant properties. By the late 1970s, metabolic studies identified 7-amino-clonazepam as a primary reduction product, with subsequent acetylation yielding this compound.
Milestones in Metabolic Research:
- 1973 : Eschenhof et al. first described clonazepam’s nitro-reduction pathway in animal models.
- 1981 : Miller et al. demonstrated polymorphic acetylation of 7-amino-clonazepam in humans, linking it to genetic variations in NAT2.
- 1984 : Peng et al. developed high-performance liquid chromatography (HPLC) methods to quantify this compound in plasma, enabling pharmacokinetic studies.
These findings established this compound as a critical biomarker for monitoring clonazepam metabolism and optimizing therapeutic regimens.
Structural Significance in Benzodiazepine Research
The structural features of this compound provide insights into structure-activity relationships (SAR) governing benzodiazepine efficacy.
Critical SAR Observations:
Position 7 Substitution :
Electron-Withdrawing Effects :
Metabolic Stability :
Position in Clonazepam Metabolic Pathway
This compound is a terminal metabolite in clonazepam’s biotransformation pathway, which involves two sequential enzymatic steps:
Metabolic Pathway Overview:
Nitro-Reduction :
N-Acetylation :
Enzymatic and Genetic Influences:
| Enzyme | Role | Genetic Polymorphism Impact |
|---|---|---|
| CYP3A4 | Nitro-reduction | Low expression increases clonazepam levels |
| NAT2 | Acetylation | Slow acetylators accumulate 7-amino-clonazepam |
Approximately 50–70% of clonazepam is excreted as this compound in urine, with minor contributions from 3-hydroxy metabolites. The metabolite’s plasma concentration ratio to clonazepam serves as a biomarker for NAT2 activity.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-10(22)20-11-6-7-15-13(8-11)17(19-9-16(23)21-15)12-4-2-3-5-14(12)18/h2-8H,9H2,1H3,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSPKOOFFDJUJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)NC(=O)CN=C2C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30962142 | |
| Record name | N-[5-(2-Chlorophenyl)-2-hydroxy-3H-1,4-benzodiazepin-7-yl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41993-30-0 | |
| Record name | 7-Acetamidoclonazepam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041993300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[5-(2-Chlorophenyl)-2-hydroxy-3H-1,4-benzodiazepin-7-yl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-ACETAMINOCLONAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6431E305BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Enzymatic Acetylation via NAT2
The primary in vivo preparation route involves the acetylation of 7-aminoclonazepam, a reduced metabolite of clonazepam, catalyzed by N-acetyltransferase 2 (NAT2). NAT2 polymorphisms significantly influence acetylation efficiency:
-
NAT2*4 (wild-type allele): Exhibits a Vₘₐₓ of 1,200 pmol/min/mg for 7-aminoclonazepam acetylation.
-
NAT2*5B and NAT2*6A (variant alleles): Reduce Vₘₐₓ by 20- and 22-fold, respectively, impairing metabolite formation.
This genetic variability explains interindividual differences in clonazepam metabolism and 7-acetamidoclonazepam plasma concentrations.
Table 1: NAT2 Allelic Impact on this compound Synthesis
| NAT2 Allele | Vₘₐₓ (pmol/min/mg) | Relative Activity (%) |
|---|---|---|
| NAT24 | 1,200 | 100 |
| NAT25B | 60 | 5.0 |
| NAT26A | 55 | 4.6 |
In Vivo Metabolic Sequence
Clonazepam undergoes a two-step biotransformation (Fig. 2):
-
Reduction : Hepatic cytochrome P450 enzymes reduce clonazepam to 7-aminoclonazepam.
-
Acetylation : NAT2 transfers an acetyl group from acetyl-CoA to 7-aminoclonazepam, forming this compound.
Approximately 5–20% of administered clonazepam is excreted as this compound in urine, with plasma levels mirroring those of the parent drug during chronic use.
Chemical Synthesis Methods
Stepwise Synthesis from Clonazepam
Laboratory synthesis replicates the metabolic pathway via two stages:
Reduction to 7-Aminoclonazepam
Clonazepam is reduced using sodium dithionite (Na₂S₂O₄) in aqueous ethanol under nitrogen atmosphere.
Acetylation to this compound
The amine intermediate is acetylated with acetic anhydride in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP).
Table 2: Synthetic Parameters for this compound
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Reduction | Na₂S₂O₄, ethanol/H₂O | 50°C, 4 hrs | 85 |
| Acetylation | Ac₂O, DMAP, CH₂Cl₂ | 25°C, 12 hrs | 78 |
Alternative Acetylating Agents
Trifluoroacetic anhydride (TFAA) and acetyl chloride have been explored but show lower yields (~60%) due to competing side reactions.
Analytical Techniques for Preparation Verification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Accelerated LC-MS/MS methods enable simultaneous quantification and structural confirmation:
-
Column : Shim-pack XR-ODS III (2.2 μm, 2.0 × 100 mm)
-
Mobile Phase :
-
A: 0.1% formic acid in H₂O
-
B: 0.1% formic acid in acetonitrile
-
This compound elutes at 3.42 min (positive ion mode) with precursor ion m/z 328.1 → 135.1.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (400 MHz, DMSO-d₆) confirms acetylation success:
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: 7-Acetamidoclonazepam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert it back to 7-aminoclonazepam.
Substitution: Substitution reactions can occur at the benzene ring or the diazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Various oxidized metabolites.
Reduction: 7-aminoclonazepam.
Substitution: Substituted benzodiazepine derivatives.
Scientific Research Applications
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of 7-acetamidoclonazepam is crucial for optimizing its therapeutic use. The metabolism of clonazepam involves its conversion to several metabolites, including 7-amino-clonazepam and subsequently to this compound. Studies have shown that genetic factors significantly influence the metabolism of clonazepam, affecting the plasma concentrations of its metabolites.
- CYP3A4 and NAT2 Influence : Research indicates that the expression of cytochrome P450 3A4 (CYP3A4) and the N-acetylation transferase 2 (NAT2) genotype are pivotal in determining the plasma levels of 7-amino-clonazepam. Patients with high CYP3A4 expression and slow NAT2 acetylators tend to have elevated levels of this metabolite, which can influence therapeutic outcomes and withdrawal symptoms during tapering off clonazepam therapy .
Forensic Toxicology
In forensic toxicology, this compound serves as a significant reference standard for the detection and quantification of clonazepam in biological samples. It plays a critical role in:
- Confirmatory Testing : The presence of this compound in biological fluids can confirm clonazepam ingestion, aiding legal and medical interpretations in cases of overdose or substance abuse .
- Stability Studies : Stability testing under various conditions ensures the reliability of bioanalytical assays used in forensic investigations. This is essential for maintaining the integrity of samples over time .
Clinical Implications and Case Studies
The clinical implications of this compound are particularly relevant in the context of personalized medicine. Variability in drug metabolism can lead to different therapeutic responses among patients.
- Case Study Example : A case involving a 70-year-old female patient demonstrated prolonged withdrawal symptoms from clonazepam, attributed to her slow acetylator phenotype. This highlights the importance of understanding individual metabolic profiles when managing benzodiazepine therapy .
- Therapeutic Monitoring : Regular monitoring of plasma concentrations of both clonazepam and its metabolites, including this compound, can guide dosage adjustments and minimize adverse effects .
Research Findings on GABA-A Receptor Modulation
Research has indicated that 7-amino-clonazepam may exhibit weak partial agonist activity at GABA-A receptors, which could have implications for its pharmacological effects during clonazepam therapy. This suggests that high levels of this metabolite could influence the efficacy and safety profile of clonazepam, particularly during withdrawal .
Mechanism of Action
The mechanism of action of 7-Acetamidoclonazepam is similar to that of clonazepam. It enhances the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. By binding to GABA-A receptors, it increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability .
Comparison with Similar Compounds
Key Chemical Properties
- Molecular formula: C₁₇H₁₄ClN₃O₂
- Molecular weight: 327.77 g/mol
- Structural features: A benzodiazepine backbone with a 7-acetamido substituent and a 2-chlorophenyl group at position 3 .
Comparative Analysis with Structurally Related Compounds
7-Aminoclonazepam
7-Aminonitrazepam
7-Aminoflunitrazepam
- Structure : Features a fluorine atom at position 2' of the phenyl ring, distinguishing it from this compound.
- Pharmacological Activity : Retains partial benzodiazepine receptor affinity, unlike this compound, which lacks significant activity .
Pharmacokinetic and Metabolic Comparisons
Table 1: Key Pharmacokinetic Parameters
Key Findings:
- Metabolic Pathways :
- Analytical Challenges: this compound requires advanced techniques (e.g., LC-MS/MS) due to low concentrations in biological matrices . Cross-reactivity in immunoassays is common among benzodiazepine metabolites, necessitating confirmatory testing .
Functional Comparisons
Table 2: Pharmacological and Clinical Relevance
| Compound | Receptor Affinity | Clinical Utility | Toxicity Profile |
|---|---|---|---|
| This compound | Negligible | Biomarker for clonazepam use | Low toxicity; no direct effects |
| Clonazepam | High (GABAₐ) | Antiepileptic, anxiolytic | Sedation, dependence risk |
| 7-Aminoflunitrazepam | Moderate | Limited; research use | Potential for misuse |
Key Insights:
- Biomarker Utility : this compound’s stability in saliva and urine makes it superior to clonazepam for long-term monitoring .
Biological Activity
Introduction
7-Acetamidoclonazepam is a metabolite derived from clonazepam, a well-known benzodiazepine used primarily for the treatment of anxiety and seizure disorders. Understanding the biological activity of this compound is crucial for optimizing therapeutic approaches and managing potential side effects associated with clonazepam therapy.
Metabolism Pathway
Clonazepam is metabolized primarily through nitro-reduction to 7-amino-clonazepam, which is then acetylated to form this compound via the N-acetyltransferase 2 (NAT2) enzyme. This metabolic pathway is influenced by genetic polymorphisms in the CYP3A4 and NAT2 genes, leading to variability in drug metabolism among individuals .
Table 1: Metabolic Pathway of Clonazepam
| Compound | Metabolic Process | Enzyme |
|---|---|---|
| Clonazepam | Nitro-reduction | CYP3A4/5 |
| 7-Aminoclonazepam | N-acetylation | NAT2 |
| This compound | - | - |
Biological Activity
While this compound itself does not exhibit significant pharmacological activity, its precursor, 7-amino-clonazepam, has been shown to have some affinity for the GABA-A receptor. It acts as a partial agonist, which can potentially influence the efficacy and side effects of clonazepam therapy .
Case Studies and Clinical Findings
- Patient Variability in Response : A study highlighted that patients with high CYP3A4 expression required different dosing regimens compared to those with low expression levels. This variability can impact the plasma concentration of both clonazepam and its metabolites, including this compound, leading to differences in therapeutic outcomes and withdrawal symptoms .
- Withdrawal Symptoms : A case study involving a 70-year-old female patient indicated that prolonged use of clonazepam resulted in withdrawal symptoms linked to slow acetylator phenotypes. Genetic testing confirmed NAT2 genotype variations, suggesting that personalized medicine approaches could improve management strategies for patients undergoing benzodiazepine therapy .
Table 2: Clinical Observations Related to this compound
| Observation | Clinical Implication |
|---|---|
| Variability in plasma concentrations | Need for personalized dosing based on CYP3A4 expression |
| Association with withdrawal symptoms | Importance of NAT2 genotyping in treatment planning |
| Presence of metabolites affecting efficacy | Potential for altered therapeutic outcomes |
Research Findings
Recent studies have explored the pharmacokinetics of clonazepam and its metabolites, emphasizing the role of genetic factors in drug metabolism. The findings suggest that understanding these factors can lead to improved therapeutic strategies for patients on clonazepam therapy. For instance, higher levels of 7-amino-clonazepam have been associated with increased withdrawal symptoms, indicating a need for careful monitoring during dosage adjustments .
Q & A
Q. How can computational modeling enhance understanding of this compound’s receptor interactions?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of GABA-A receptors. Validate poses with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Compare free energy calculations (MM/PBSA) with experimental IC₅₀ values. Cross-correlate with mutagenesis studies to identify critical residues .
Key Considerations for Researchers
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo .
- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain institutional animal care committee approval .
- Interdisciplinary Collaboration : Integrate synthetic chemistry, pharmacology, and bioinformatics to address complex research questions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
